3-(Bromomethyl)-2-chlorobenzoic acid
Overview
Description
3-(Bromomethyl)-2-chlorobenzoic acid is a compound that is not directly mentioned in the provided papers, but its structure can be inferred as related to the compounds discussed in the research. It contains a bromomethyl group attached to the benzene ring, which also carries a chloro substituent and a carboxylic acid functional group. This compound could be of interest in various chemical syntheses and might exhibit biological activity or serve as an intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of compounds similar to 3-(Bromomethyl)-2-chlorobenzoic acid involves multiple steps, including bromination, nucleophilic substitution, and cyclization reactions. For instance, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid involves bromination with phosphorus oxybromide and subsequent hydrolysis . Another related synthesis is the preparation of substituted α-methylene-γ-lactones from 2-(bromomethyl)acrylic acid and carbonyl compounds using indium powder . These methods could potentially be adapted for the synthesis of 3-(Bromomethyl)-2-chlorobenzoic acid.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(Bromomethyl)-2-chlorobenzoic acid can be analyzed using various spectroscopic techniques and theoretical calculations. For example, the structure of 3-bromomethyl-2-chloro-quinoline was determined using X-ray crystallography, revealing planarity and intramolecular hydrogen bonding interactions . Density functional theory (DFT) calculations can provide insights into the optimized molecular geometries, vibrational frequencies, and thermodynamic properties of related chloro- and bromo-substituted compounds .
Chemical Reactions Analysis
The reactivity of bromomethyl and chloro groups in compounds like 3-(Bromomethyl)-2-chlorobenzoic acid can be explored through various chemical reactions. Bromomethyl groups can participate in nucleophilic substitution reactions to form new bonds, as seen in the synthesis of fluorescent derivatives for high-performance liquid chromatography . The chloro group can also undergo reactions, such as the enzymic amination of chloro-fumaric acid to form chloro-aspartic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Bromomethyl)-2-chlorobenzoic acid can be deduced from related compounds. For instance, the vibrational spectra and non-linear optical (NLO) properties of chloro- and bromo-substituted benzoic acids have been studied using DFT, revealing information about their electronic structures and reactivity . The solubility, melting point, and stability of 3-(Bromomethyl)-2-chlorobenzoic acid could be similar to those of structurally related compounds, which can be influenced by the presence of halogen substituents and the carboxylic acid group.
Safety And Hazards
properties
IUPAC Name |
3-(bromomethyl)-2-chlorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYWKIZCEHRLFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10603748 | |
Record name | 3-(Bromomethyl)-2-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10603748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-2-chlorobenzoic acid | |
CAS RN |
89540-41-0 | |
Record name | 3-(Bromomethyl)-2-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10603748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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